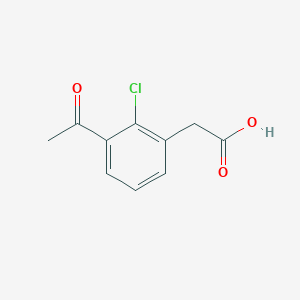
2-(3-Acetyl-2-chlorophenyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetyl-2-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-2-chlorophenyl)acetic acid typically involves the acylation of 2-chlorophenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-chlorophenylacetic acid is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-2-chlorophenyl)acetic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Acetyl-2-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(3-Carboxy-2-chlorophenyl)acetic acid.
Reduction: 2-(3-Hydroxy-2-chlorophenyl)ethanol.
Substitution: 2-(3-Acetyl-2-aminophenyl)acetic acid or 2-(3-Acetyl-2-thiolphenyl)acetic acid.
科学研究应用
2-(3-Acetyl-2-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-(3-Acetyl-2-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the acetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to changes in cellular processes and physiological responses.
相似化合物的比较
2-(3-Acetyl-2-chlorophenyl)acetic acid can be compared with other similar compounds, such as:
2-(3-Acetylphenyl)acetic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
2-(3-Chlorophenyl)acetic acid:
3-Acetyl-2-chlorobenzoic acid: Similar structure but with a different functional group arrangement, leading to distinct chemical and biological properties.
The uniqueness of 2-(3-Acetyl-2-chlorophenyl)acetic acid lies in the combination of the acetyl and chlorine substituents, which confer specific reactivity and potential for diverse applications.
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
2-(3-acetyl-2-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-4-2-3-7(10(8)11)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI 键 |
TYYQUIGRLHXGFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


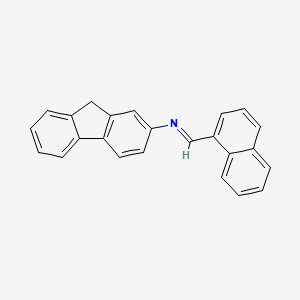
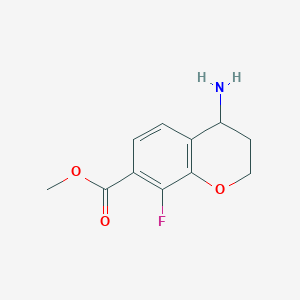

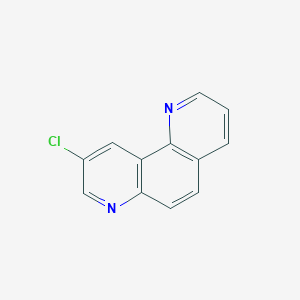



![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)


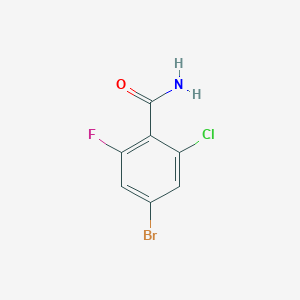

![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)

